



protocol for using SN-38 glucuronide-13C6 in plasma samples

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Compound of Interest		
Compound Name:	SN-38 glucuronide-13C6	
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An Application Note and Protocol for the Quantification of SN-38 Glucuronide in Plasma using SN-38 Glucuronide-13C₆ as an Internal Standard

This document provides a detailed protocol for the quantitative analysis of SN-38 glucuronide (SN-38G) in plasma samples. SN-38 is the active metabolite of the chemotherapy drug irinotecan, and its glucuronidation is a primary detoxification pathway. Monitoring the levels of SN-38G is crucial for pharmacokinetic studies and understanding the drug's metabolism and potential for toxicity. This method employs a stable isotope-labeled internal standard (SIL-IS), SN-38 glucuronide-¹³C₆, to ensure high accuracy and precision, and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.

Experimental Protocol

This protocol outlines the procedure for sample preparation and subsequent analysis by LC-MS/MS.

Materials and Reagents

- Blank human plasma (K₂EDTA as anticoagulant)
- SN-38 glucuronide reference standard
- SN-38 glucuronide-13C6 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC or LC-MS grade



- · Formic acid, LC-MS grade
- Methanol, HPLC or LC-MS grade
- Water, ultrapure (18.2 MΩ·cm)
- Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation

- Liquid Chromatography: A UHPLC or HPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of SN-38G and SN-38G-¹³C₆ by dissolving the accurately weighed standards in methanol.
- Working Solutions: Prepare serial dilutions of the SN-38G stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard (SN-38G-¹³C₆) at a concentration of 100 ng/mL in the same diluent.
- Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate SN-38G working solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

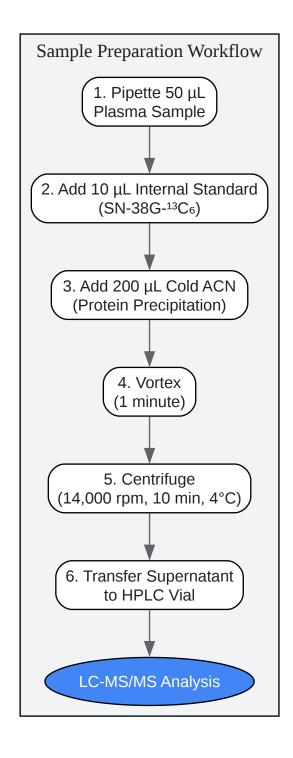
Sample Preparation: Protein Precipitation

- Pipette 50 μL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene tube.
- Add 10 μL of the 100 ng/mL SN-38G-¹³C₆ internal standard working solution and vortex briefly.
- Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.



- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Transfer 150 μL of the clear supernatant to an HPLC vial for analysis.

Below is a diagram illustrating the sample preparation workflow.



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Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection parameters are detailed in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter	Value	
Column	C18 reverse-phase, 2.1 x 50 mm, 1.8 μm	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	

| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

Table 2: Mass Spectrometry Parameters

Parameter	Value		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Scan Type	Multiple Reaction Monitoring (MRM)		
Capillary Voltage	3.5 kV		
Source Temperature	150°C		
Desolvation Temperature	400°C		
MRM Transition (SN-38G)	569.2 → 393.1 m/z		
MRM Transition (SN-38G- ¹³ C ₆)	575.2 → 399.1 m/z		



| Collision Energy | Optimized for specific instrument, typically 20-30 eV |

Data Presentation and Method Performance

The method should be validated according to regulatory guidelines to assess its performance. Key validation parameters are summarized below.

Table 3: Calibration Curve and Linearity

Parameter	Result
Calibration Range	1 - 1000 ng/mL
Regression Model	Linear, weighted by 1/x²

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
Low (LQC)	3	< 10%	± 10%	< 12%	± 12%
Medium (MQC)	100	< 8%	± 8%	< 10%	± 10%

| High (HQC) | 800 | < 8% | ± 8% | < 10% | ± 10% |

This protocol provides a robust and reliable method for the quantification of SN-38 glucuronide in plasma, which is essential for pharmacokinetic and drug metabolism studies of irinotecan. The use of a stable isotope-labeled internal standard ensures high-quality data.

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